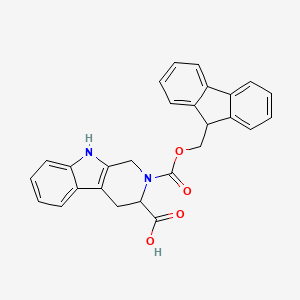

FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid

Description

BenchChem offers high-quality FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHULIKSMJSELI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid

The following technical guide details the chemical structure, synthesis, and application of FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid , a critical peptidomimetic building block.

Synonyms: Fmoc-Tpi-OH, Fmoc-Tcc-OH, (S)-2-(Fmoc)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid CAS Number: 204322-23-6 (L-isomer)[1][2][3]

Executive Summary

FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid (Fmoc-Tpi-OH) is a conformationally constrained non-proteinogenic amino acid used extensively in medicinal chemistry and solid-phase peptide synthesis (SPPS).[2] Structurally, it is a tryptophan derivative where the ethylamine side chain is cyclized with the indole ring via a methylene bridge, forming a tricyclic tetrahydro-β-carboline skeleton.

This rigid bicyclic system restricts the

-

Turn Induction: Forcing peptide backbones into stable

-turn or -

Proteolytic Stability: Reducing susceptibility to enzymatic degradation by imposing steric bulk and conformational rigidity.

-

Receptor Selectivity: Locking side-chain orientations to map pharmacophore requirements in GPCR ligands (e.g., somatostatin, opioid receptors).

Chemical Constitution & Properties[2][4][5][6][7][8]

Structural Analysis

The core structure is 1,2,3,4-tetrahydronorharman (also known as tetrahydro-β-carboline).

-

Position 1: Methylene bridge (-CH₂-) derived from formaldehyde.

-

Position 2: Secondary amine nitrogen, protected by the Fmoc (9-fluorenylmethoxycarbonyl) group.[2][3]

-

Position 3: Chiral center carrying the carboxylic acid (-COOH). In the natural L-tryptophan derivative, this retains the S-configuration .

-

Position 4: Methylene group from the original tryptophan side chain.

Physicochemical Data Table

| Property | Specification |

| Molecular Formula | C₂₇H₂₂N₂O₄ |

| Molecular Weight | 438.48 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM |

| Melting Point | 202–208 °C (dec.) |

| Purity (HPLC) | |

| Chirality | L-isomer (S-configuration at C3) |

| pKa (COOH) | ~3.6 (Acidic due to inductive effect of carbamate) |

Synthesis & Production

The synthesis of Fmoc-Tpi-OH follows a two-stage workflow: the Pictet-Spengler Cyclization followed by Fmoc Protection .

Mechanism: The Pictet-Spengler Reaction

The core ring system is constructed via the acid-catalyzed condensation of L-Tryptophan with Formaldehyde .

-

Imine Formation: The

-amino group of tryptophan condenses with formaldehyde to form an iminium ion. -

Electrophilic Cyclization: The electron-rich indole ring (C2 position) attacks the electrophilic iminium carbon.

-

Rearrangement: A spiroindolenine intermediate forms and rearranges to yield the 1,2,3,4-tetrahydro-β-carboline skeleton.

Visualization of Synthesis Pathway

Figure 1: Synthetic pathway converting Tryptophan to Fmoc-Tpi-OH via Pictet-Spengler cyclization.

Validated Synthesis Protocol

Note: This protocol assumes a laboratory setting with standard safety controls.

Step 1: Cyclization (Preparation of H-Tpi-OH)

-

Dissolve L-Tryptophan (10 mmol) in 0.1 M Sulfuric Acid (150 mL).

-

Add Formaldehyde (37% aq. solution, 12 mmol) dropwise.

-

Incubate at 37°C for 24–48 hours. The reaction is slow but minimizes racemization compared to reflux methods.

-

Neutralize with dilute ammonium hydroxide to precipitate the crude amino acid. Filter and wash with cold water.

Step 2: Fmoc Protection [4]

-

Suspend crude H-Tpi-OH (10 mmol) in a mixture of Water/Dioxane (1:1, 50 mL).

-

Add Sodium Carbonate (Na₂CO₃, 20 mmol) to adjust pH to ~9.

-

Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide, 11 mmol) slowly at 0°C.

-

Stir at room temperature for 4 hours.

-

Acidify with 1N HCl to pH 2 to precipitate the product.

-

Purification: Recrystallize from Ethyl Acetate/Hexane or purify via preparative HPLC.

Peptide Synthesis (SPPS) Integration

Fmoc-Tpi-OH presents specific challenges in Solid Phase Peptide Synthesis (SPPS) due to its secondary amine nature (hindered N-terminus after deprotection).

Coupling Protocol

The steric bulk of the tricyclic system makes coupling to the N-terminus of a Tpi residue difficult.

| Step | Reagent/Condition | Critical Notes |

| Coupling Fmoc-Tpi-OH | DIC/Oxyma or HATU/DIEA | Couples readily to the previous amine. Standard 1h coupling is usually sufficient. |

| Fmoc Removal | 20% Piperidine in DMF | Standard protocol.[4][5] Monitor UV for fulvene adduct.[5] |

| Coupling NEXT AA | HATU / HOAt / DIEA | CRITICAL: The exposed amine of Tpi is secondary and sterically crowded. Use strong activators (HATU). Double coupling (2 x 2h) is recommended. |

| Racemization | Low Risk | Unlike Cysteine or Histidine, Tpi is relatively resistant to racemization during coupling. |

SPPS Workflow Diagram

Figure 2: SPPS cycle emphasizing the steric hurdle at the secondary amine post-deprotection.

Structural Characterization

Researchers must validate the identity of Fmoc-Tpi-OH using NMR and MS.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

Indole NH: Singlet,

10.8–11.0 ppm (Exchangeable). -

Aromatic Protons (Fmoc + Indole): Multiplet,

7.0–7.9 ppm (12H total). -

Fmoc CH₂: Doublet,

4.3–4.5 ppm. -

Fmoc CH: Triplet,

4.2 ppm. -

C1-H (Bridge): Two doublets (diastereotopic) or broad singlet around

4.6–4.9 ppm. Note: Rotamers often cause peak broadening. -

C3-H (

-proton): Multiplet/Broad signal, -

C4-H (Side chain): Multiplet,

2.8–3.2 ppm.

Mass Spectrometry

-

ESI-MS: [M+H]⁺ calculated: 439.16; observed: 439.2.

-

Fragmentation: Loss of Fmoc group (-222 Da) yields the tetrahydro-β-carboline fragment.

Applications in Drug Discovery

Fmoc-Tpi-OH is not merely a spacer; it is a functional probe.[2]

-

Somatostatin Analogs: Tpi is used to replace Tryptophan to restrict the pharmacophore conformation, often increasing selectivity for specific SSTR subtypes.

-

Antimicrobial Peptides (AMPs): Incorporation of Tpi into Indolicidin analogs has been shown to reduce hemolytic toxicity while maintaining antibacterial activity by stabilizing the backbone turn.

-

Beta-Turn Mimicry: When placed at the

or

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at +2°C to +8°C. Keep dry.

-

Stability: Stable under standard SPPS conditions. Avoid strong acids for prolonged periods if Fmoc is to be retained (though Fmoc is acid stable, the indole ring can be sensitive to oxidation).

References

-

Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft.

-

Mayor, S., et al. (2023). On-Resin Pictet–Spengler Cyclization for 1,2,3,4-Tetrahydro-β-carboline-3-carboxylate (Tcc) Peptide Synthesis. ChemRxiv.

-

Lamanec, M., et al. (2021). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Creative Peptides.

-

BenchChem. (2025).[5] Application Notes and Protocols for Fmoc-Cha-OH in Solid-Phase Peptide Synthesis. (Referenced for steric coupling protocols analogous to Tpi).

-

Sigma-Aldrich. (2024). Fmoc-Tpi-OH Product Specification and MSDS.

Sources

Technical Guide: Tetrahydro-beta-carboline-3-carboxylic Acid Derivatives

The following is an in-depth technical guide on Tetrahydro-beta-carboline-3-carboxylic Acid Derivatives , designed for researchers and drug development professionals.

High-Value Scaffolds in Medicinal Chemistry: From Synthesis to PDE5 Inhibition

Executive Summary

The tetrahydro-beta-carboline-3-carboxylic acid (THβC-3-COOH) scaffold represents a "privileged structure" in medicinal chemistry. Defined by a tricyclic pyrido[3,4-b]indole core, this moiety is the structural foundation of Tadalafil (Cialis) , a blockbuster PDE5 inhibitor, and possesses a versatile pharmacological profile including antimalarial, antiviral, and anticancer activities.

This guide provides a rigorous technical analysis of the scaffold, focusing on the Pictet-Spengler synthesis , stereochemical control , and Structure-Activity Relationships (SAR) that drive potency. It is designed to serve as a self-validating resource for lab-based execution and strategic design.

Chemical Architecture & Stereochemistry

The core structure consists of a reduced pyridine ring fused to an indole system. The numbering system is critical for SAR discussion.

-

N2 Position: The secondary amine in the piperidine ring; a primary site for derivatization (alkylation, acylation) to modulate solubility and pharmacokinetic (PK) properties.

-

C1 Position: The site of the aldehyde insertion during synthesis. This is a chiral center essential for target selectivity (e.g., the hydrophobic pocket of PDE5).

-

C3 Position: Carries the carboxylic acid/ester.[1][2] This position defines the stereochemistry of the starting tryptophan (L- or D-) and is often cyclized to form hydantoins or diketopiperazines (as in Tadalafil).

Stereochemical Criticality

The biological activity is strictly governed by the stereochemistry at C1 and C3 .

-

Tadalafil Configuration: Derived from D-tryptophan , resulting in a (1R, 3R) configuration in the intermediate, which leads to the (6R, 12aR) absolute configuration in the final drug.

-

Cis/Trans Selectivity: The Pictet-Spengler reaction creates a new chiral center at C1. The cis-isomer (1,3-disubstituted) is generally thermodynamically favored and biologically preferred for PDE5 inhibition.

Synthesis: The Pictet-Spengler Reaction

The dominant synthetic route is the Pictet-Spengler Reaction (PSR) , a condensation between a

Mechanistic Pathway

The reaction proceeds via a Schiff base (imine) formation, followed by an acid-catalyzed 6-endo-trig cyclization.

Advanced Synthetic Variation: N-Acyliminium Ion Cyclization

For industrial applications (like Tadalafil synthesis), the N-acyliminium variant is superior. Acylating the imine nitrogen increases its electrophilicity, allowing the reaction to proceed under milder conditions with higher yields and better stereocontrol.

Key Advantage: This method mitigates the formation of the "unwanted" trans-isomer by locking the conformation during the cyclization step.

Case Study: Tadalafil Synthesis

Tadalafil demonstrates the successful application of the THβC scaffold.[5] The synthesis is a masterclass in stereochemical preservation.

-

Esterification: D-Tryptophan

D-Tryptophan Methyl Ester. -

Pictet-Spengler: Condensation with Piperonal (heliotropin) yields the cis-THβC intermediate.

-

Acylation: Reaction with chloroacetyl chloride at the N2 position.

-

Cyclization: Reaction with methylamine closes the second ring (diketopiperazine), forming the final tetracyclic core.

Structure-Activity Relationship (SAR)

The SAR of THβC derivatives is well-mapped, particularly for PDE5 inhibition.

SAR Data Table: PDE5 Inhibition Potency

| Position | Modification | Effect on Potency (PDE5) | Mechanistic Insight |

| C1 | 3,4-methylenedioxyphenyl | High (Tadalafil) | Fits the hydrophobic Q-pocket of PDE5. |

| C1 | Phenyl / 4-Methoxyphenyl | Moderate | Loss of specific H-bond/hydrophobic contacts. |

| C1 | Methyl / Alkyl | Low | Insufficient steric bulk to fill the pocket. |

| N2 | Methyl (in fused ring) | High | Essential for correct orientation in the active site. |

| N2 | Bulky Acyl groups | Variable | Can cause steric clash if not cyclized. |

| C3 | Carboxylic Acid | Low (Poor permeability) | Charge prevents cell entry; esters/amides preferred. |

| C3 | Diketopiperazine Fusion | Very High | Rigidifies the scaffold, locking the bioactive conformation. |

Experimental Protocols

These protocols are designed for research validation. Ensure all safety guidelines for handling TFA and chlorinated solvents are followed.

Protocol A: Synthesis of cis-1-(3,4-methylenedioxyphenyl)-THβC derivative

Objective: Synthesize the core Tadalafil intermediate.

-

Reagents:

-

D-Tryptophan methyl ester hydrochloride (10 mmol, 2.54 g)

-

Piperonal (11 mmol, 1.65 g)

-

Solvent: Dichloromethane (DCM) (50 mL)

-

Catalyst: Trifluoroacetic acid (TFA) (2 mL)

-

-

Procedure:

-

Step 1: Suspend D-tryptophan methyl ester HCl in dry DCM under nitrogen atmosphere.

-

Step 2: Add Piperonal and stir at room temperature for 30 minutes to allow imine formation.

-

Step 3: Dropwise add TFA at 0°C.

-

Step 4: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Step 5 (Work-up): Quench with sat. NaHCO3 solution. Extract with DCM (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

Step 6 (Purification): Recrystallize from Isopropanol to isolate the cis-isomer (major product).

-

-

Validation:

-

1H NMR: Look for the C1 proton singlet (or doublet with small coupling) around 5.2–5.6 ppm. Cis isomers typically show specific shielding patterns compared to trans.

-

Protocol B: PDE5 Inhibition Assay (In Vitro)

Objective: Quantify the potency of the synthesized derivative.

-

System: Fluorescence Polarization (FP) or Scintillation Proximity Assay (SPA) using recombinant human PDE5A.

-

Substrate: Fluorescein-labeled cGMP.

-

Workflow:

-

Incubate enzyme (PDE5A) with test compound (serial dilutions) in assay buffer (Tris-HCl, MgCl2) for 15 mins.

-

Add substrate (cGMP) and incubate for 60 mins at room temperature.

-

Add binding agent (IMAP beads) to stop reaction.

-

Read Fluorescence Polarization.

-

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50. Validated Tadalafil control should yield IC50 ~2–5 nM.

Future Perspectives

The THβC scaffold is evolving beyond PDE5.

-

Antimalarial Agents: Compounds with bulky hydrophobic groups at C1 (e.g., chlorophenyl) are showing nanomolar potency against P. falciparum (drug-resistant strains).

-

Antiviral Mechanisms: Derivatives targeting the TMV (Tobacco Mosaic Virus) and HPV indicate that the planar tricyclic core can intercalate DNA or inhibit viral replication enzymes.

-

Green Synthesis: Shifts toward aqueous Pictet-Spengler reactions using L-tartaric acid are improving the sustainability profile of this class.

References

-

Synthesis of Tadalafil via N-Acyliminium Pictet-Spengler: Design, synthesis and structure-activity relationship of functionalized tetrahydro-β-carboline derivatives as novel PDE5 inhibitors. (2011).[8][11] PubMed.[12] Link

-

Pictet-Spengler Mechanism & Variations: The Pictet-Spengler Reaction: A Technical Guide. (2025).[4][5] BenchChem. Link

-

Antifungal and Antiviral Activity: Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. (2021).[1][13][14] MDPI. Link

-

Antimalarial Applications: Synthesis, Molecular Docking and Antiplasmodial Activities of New Tetrahydro-β-Carbolines. (2021).[1][13][14] AIR Unimi. Link

-

General Pharmacology: Pharmacological Importance of Optically Active Tetrahydro-β-carbolines. (2014).[8] MDPI Molecules. Link

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. Synthesis and Structure–Activity Relationships of Tetrahydro-β-carboline Derivatives as Anticancer and Cancer-chemopreventive Agents | Anticancer Research [ar.iiarjournals.org]

- 3. Pictet-Spengler_reaction [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Tadalafil in Kilogram Scale [cjph.com.cn]

- 7. cau.scholarworks.kr [cau.scholarworks.kr]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Molecular Modeling of Novel Tetrahydro-β-carboline Derivatives with Phosphodiesterase 5 Inhibitory and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi [mdpi.com]

- 11. Design, synthesis and structure-activity relationship of functionalized tetrahydro-β-carboline derivatives as novel PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Chemistry and Pharmacology of β-Carboline Amino Acids: A Technical Guide for Researchers

Abstract

The β-carboline ring system, a privileged scaffold in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the history, synthesis, and development of a specific subclass: β-carboline amino acids. We delve into the foundational Pictet-Spengler reaction, detailing its mechanism and providing actionable protocols for the synthesis of key tetrahydro-β-carboline-3-carboxylic acids. Furthermore, this guide explores the rich pharmacology of these compounds, with a particular focus on their roles as modulators of central nervous system targets, including monoamine oxidases and benzodiazepine receptors. Through a synthesis of historical context, detailed synthetic methodologies, and in-depth pharmacological insights, this document serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction: The Rise of a Privileged Scaffold

The β-carboline framework, chemically known as 9H-pyrido[3,4-b]indole, is a tricyclic aromatic scaffold that forms the core of a large family of natural and synthetic alkaloids.[1] These compounds are widely distributed in nature, found in various plants, foodstuffs, marine organisms, and even within human tissues and bodily fluids.[2][3] The initial interest in β-carbolines stemmed from the hallucinogenic properties of certain plant extracts, which were found to contain potent alkaloids of this class.[4]

β-Carboline alkaloids can be broadly classified based on the degree of saturation of the pyridine ring into three main categories:

-

Fully aromatic β-carbolines: Possess a fully unsaturated pyridine ring.

-

Dihydro-β-carbolines (DHβCs): Feature a partially saturated pyridine ring.

-

Tetrahydro-β-carbolines (THβCs): Contain a fully saturated pyridine ring.[2]

This guide will focus specifically on β-carboline amino acids, a subset of this family characterized by the presence of a carboxylic acid group, typically at the 3-position of the tetrahydro-β-carboline core. These molecules, derived from the amino acid tryptophan, represent a fascinating class of compounds with significant therapeutic potential.

A Historical Perspective: From Plant Extracts to Endogenous Neuromodulators

The journey of β-carboline research began with the isolation of alkaloids like harmine and harmaline from plants such as Peganum harmala.[5] For centuries, these plants were used in traditional medicine for their psychoactive and medicinal properties.[4] Early scientific investigations in the 20th century elucidated the structure of these compounds and initiated the exploration of their pharmacological effects.

A pivotal moment in the history of β-carboline amino acids was the discovery of their natural occurrence in various food products and biological systems.[6] It was established that these compounds could be formed endogenously in mammals, including humans, through the condensation of tryptophan with aldehydes or α-keto acids.[4] This finding suggested a potential physiological role for these molecules, moving them from the realm of exogenous plant alkaloids to that of endogenous neuromodulators. This discovery spurred further research into their biosynthesis, metabolism, and interaction with various biological targets within the central nervous system.

Synthetic Strategies: Mastering the Pictet-Spengler Reaction

The cornerstone of β-carboline amino acid synthesis is the Pictet-Spengler reaction , a powerful and versatile method for the construction of the tetrahydro-β-carboline ring system.[7] This reaction, first reported in 1911, involves the condensation of a β-arylethylamine (in this case, tryptophan or its derivatives) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7]

The Mechanism of the Pictet-Spengler Reaction

The reaction proceeds through the following key steps:

-

Imine/Iminium Ion Formation: The amino group of the tryptophan derivative nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, forming a Schiff base (imine). Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[8]

-

Intramolecular Electrophilic Aromatic Substitution: The electron-rich indole ring of the tryptophan moiety then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution reaction. This ring-closing step forms the new six-membered pyridine ring.[9]

-

Deprotonation: A final deprotonation step regenerates the aromaticity of the indole ring, yielding the tetrahydro-β-carboline product.

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA)

This protocol provides a general procedure for the synthesis of MTCA, a representative tetrahydro-β-carboline-3-carboxylic acid, via the Pictet-Spengler reaction.

Materials:

-

L-Tryptophan

-

Acetaldehyde

-

Sulfuric acid (0.5 N)

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) apparatus

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer (MS)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve L-tryptophan (10 mmol) in a mixture of 0.5 N sulfuric acid (2.5 mL) and deionized water (200 mL).[10]

-

Addition of Aldehyde: To the stirred solution, add acetaldehyde (30 mmol) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by TLC until the starting material (L-tryptophan) is consumed.

-

Work-up and Isolation: Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If the product remains in solution, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or by column chromatography on silica gel to afford the pure 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.[10]

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy.[6]

Causality Behind Experimental Choices:

-

Acid Catalyst: The use of an acid catalyst, such as sulfuric acid, is crucial for the formation of the reactive iminium ion intermediate, which drives the cyclization reaction.[8]

-

Solvent: Water is often used as a solvent for the synthesis of these amino acid derivatives due to the solubility of the starting material, L-tryptophan.

-

Monitoring: TLC is a simple and effective technique to monitor the disappearance of the starting material and the formation of the product, allowing for the determination of the reaction's endpoint.

Asymmetric Synthesis

The C1 position of tetrahydro-β-carbolines formed from aldehydes other than formaldehyde is a chiral center. The development of asymmetric Pictet-Spengler reactions has been a significant area of research, enabling the enantioselective synthesis of specific stereoisomers. This is particularly important in drug development, as different enantiomers can exhibit distinct pharmacological activities.[11] Chiral auxiliaries and chiral Brønsted acid catalysts have been successfully employed to achieve high enantioselectivity in these reactions.[9][11]

Pharmacological Landscape: Modulating Key CNS Targets

β-Carboline amino acids exhibit a wide spectrum of biological activities, primarily impacting the central nervous system. Their structural similarity to endogenous neurotransmitters like serotonin allows them to interact with various receptors and enzymes.[3]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][12] Inhibition of MAO can lead to an increase in the synaptic levels of these neurotransmitters, which is the basis for the therapeutic effect of MAO inhibitors (MAOIs) in the treatment of depression and Parkinson's disease.[13][14]

Several β-carboline alkaloids, including those derived from amino acids, have been identified as potent and reversible inhibitors of MAO-A.[1][15] The inhibitory activity is dependent on the substitution pattern on the β-carboline ring.

Caption: Mechanism of MAO Inhibition by β-Carboline Amino Acids.

Experimental Protocol: MAO Inhibition Assay

A common method to assess MAO inhibitory activity is to measure the enzymatic conversion of a substrate in the presence and absence of the inhibitor.

Materials:

-

Recombinant human MAO-A or MAO-B

-

Kynuramine (substrate)

-

β-Carboline amino acid (inhibitor)

-

Phosphate buffer

-

HPLC system with fluorescence or UV detection

Procedure:

-

Enzyme Preparation: Prepare a solution of the MAO enzyme in phosphate buffer.

-

Incubation: In a microplate or test tube, pre-incubate the enzyme with various concentrations of the β-carboline amino acid inhibitor for a specified time at 37°C.

-

Initiation of Reaction: Add the substrate, kynuramine, to initiate the enzymatic reaction.

-

Termination of Reaction: After a set incubation period, stop the reaction by adding a quenching solution (e.g., a strong acid).

-

Analysis: Analyze the reaction mixture by HPLC to quantify the amount of the product formed (4-hydroxyquinoline).[3]

-

Calculation of Inhibition: Compare the rate of product formation in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of inhibition and calculate the IC50 value.

Benzodiazepine Receptor Modulation

The benzodiazepine (BZD) binding site on the GABA-A receptor is a major target for anxiolytic, sedative, and anticonvulsant drugs.[16] β-Carbolines are known to bind to this site and can act as agonists, antagonists, or inverse agonists, depending on their specific chemical structure.[17]

-

Agonists: Enhance the effect of GABA, leading to a calming effect.

-

Antagonists: Block the effects of both agonists and inverse agonists.

-

Inverse Agonists: Have the opposite effect of agonists, producing anxiogenic and convulsant effects.

The affinity and functional activity of β-carboline amino acid derivatives at the BZD receptor are highly dependent on the nature of the substituents at the C-3 position.[6][18]

Experimental Protocol: Benzodiazepine Receptor Binding Assay

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.

Materials:

-

Rat cortical membrane preparation (source of BZD receptors)

-

[³H]-Flunitrazepam (radioligand)

-

β-Carboline amino acid (test compound)

-

Tris-HCl buffer

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from rat cerebral cortex.

-

Binding Assay: In a reaction tube, incubate the membrane preparation with a fixed concentration of [³H]-Flunitrazepam and varying concentrations of the β-carboline amino acid test compound in Tris-HCl buffer.

-

Incubation and Filtration: Incubate the mixture at a specific temperature for a set time to allow for binding equilibrium. Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This value can then be used to calculate the binding affinity (Ki).[19]

Neuroprotection and Neurodegenerative Diseases

Emerging evidence suggests that certain β-carboline derivatives possess neuroprotective properties, making them interesting candidates for the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.[4][9] Their mechanisms of action are multifaceted and may include:

-

MAO Inhibition: As discussed earlier, the inhibition of MAO-B can prevent the formation of neurotoxic metabolites from dopamine and other amines.[20]

-

Antioxidant Activity: Some β-carbolines can scavenge free radicals and reduce oxidative stress, a key factor in neuronal cell death.

-

Anti-inflammatory Effects: They can modulate neuroinflammatory processes by inhibiting the activation of microglia.[9]

-

Induction of Neurotrophic Factors: Certain β-carbolines have been shown to increase the expression of neurotrophic factors that support neuronal survival and regeneration.[9]

Structure-Activity Relationships (SAR): Guiding Drug Design

The pharmacological activity of β-carboline amino acids is exquisitely sensitive to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of new and improved therapeutic agents.

| Structural Feature | Impact on Activity | References |

| Saturation of the C-ring | Aromatic (fully unsaturated) β-carbolines often show higher affinity for benzodiazepine receptors compared to their tetrahydro counterparts. | [18] |

| Substitution at C-1 | The nature of the substituent at the C-1 position significantly influences the pharmacological profile. Aromatic or heteroaromatic groups can enhance affinity for various receptors. | [21][22] |

| Substitution at C-3 | The carboxylic acid group at C-3 is a key feature of β-carboline amino acids. Esterification or amidation of this group can modulate affinity and functional activity at benzodiazepine and other receptors. | [6] |

| Substitution on the Indole Ring | Substituents on the indole nucleus (A-ring) can affect lipophilicity and electronic properties, thereby influencing binding to target proteins. | [21] |

Future Directions and Conclusion

The field of β-carboline amino acid research continues to evolve, with ongoing efforts to discover and develop novel compounds with improved efficacy and safety profiles. Future research will likely focus on:

-

Target-Specific Design: The development of β-carboline derivatives with high selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects.

-

Multitarget Ligands: The design of single molecules that can modulate multiple targets involved in the pathophysiology of complex diseases like Alzheimer's.

-

Advanced Synthetic Methodologies: The exploration of new and more efficient synthetic routes, including biocatalysis, to access a wider diversity of β-carboline structures.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 4. Studies on the interaction between 1,2,3,4-tetrahydro-beta-carboline and cigarette smoke: a potential mechanism of neuroprotection for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Identification of tetrahydro-beta-carboline-3-carboxylic acid in foodstuffs, human urine and human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Stimulation, protection and regeneration of dopaminergic neurons by 9-methyl-β-carboline: a new anti-Parkinson drug? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 15. merckmillipore.com [merckmillipore.com]

- 16. ijrrjournal.com [ijrrjournal.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. brieflands.com [brieflands.com]

- 19. Interaction of beta-carbolines with the benzodiazepine receptor. Structure-activity relationships of amide derivatives of beta-carboline and tetrahydro-beta-carboline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. beta-Carbolines as benzodiazepine receptor ligands. 1. Synthesis and benzodiazepine receptor interaction of esters of beta-carboline-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

How to incorporate Fmoc-1,2,3,4-tetrahydronorharman-3-carboxylic acid into peptides

Application Note: Strategic Incorporation of Fmoc-1,2,3,4-tetrahydronorharman-3-carboxylic acid (Fmoc-Tca-OH) in Solid-Phase Peptide Synthesis

Executive Summary

Fmoc-1,2,3,4-tetrahydronorharman-3-carboxylic acid (Fmoc-Tca-OH) is a rigid, tricyclic amino acid analog of tryptophan.[1] It is frequently employed in peptidomimetics to induce conformational constraints, specifically mimicking

However, its incorporation presents specific synthetic challenges:

-

Secondary Amine Nucleophile: Upon Fmoc removal, Tca presents a secondary amine, significantly hindering the coupling of the subsequent amino acid.

-

Steric Bulk: The tricyclic core creates substantial steric occlusion.

-

Hydrophobicity: High potential for aggregation on-resin.[1]

This guide provides a validated protocol to overcome these barriers, ensuring high-yield incorporation without racemization or deletion sequences.

Chemical Profile & Pre-Synthesis Checks

| Property | Specification | Critical Note |

| Molecule | Fmoc-1,2,3,4-tetrahydronorharman-3-carboxylic acid | Tricyclic secondary amino acid |

| Abbreviation | Fmoc-Tca-OH | Often referred to as a "constrained Trp" |

| Solubility | DMF, NMP, DMSO | Hydrophobic. Dissolve in 100% DMF or NMP.[1][2] Avoid DCM for stock solutions due to potential precipitation at high concentrations. |

| Stability | Stable to TFA cleavage | Avoid strong oxidizing agents which may aromatize the ring to |

| Racemization Risk | Low to Moderate | Use Oxyma/DIC or HOAt/HATU to suppress racemization during activation. |

Strategic Incorporation Workflow

The synthesis is divided into two distinct phases with different kinetic requirements:

-

Phase A: Coupling Fmoc-Tca-OH to the resin/peptide chain.[1]

-

Phase B: Coupling the next amino acid onto the sterically hindered Tca secondary amine.

Visual Workflow (DOT Diagram)

Caption: Workflow distinguishing the standard coupling of Fmoc-Tca-OH (Phase A) from the difficult coupling onto the Tca secondary amine (Phase B).

Detailed Experimental Protocol

Phase A: Coupling Fmoc-Tca-OH to the Peptide Chain

Objective: Attach Fmoc-Tca-OH to the free amine of the resin-bound peptide.[1]

-

Preparation: Dissolve Fmoc-Tca-OH (3.0 eq) in DMF (0.2 M concentration).

-

Activation:

-

Recommended: DIC (3.0 eq) / Oxyma Pure (3.0 eq). This method minimizes racemization and maintains high coupling efficiency [1].

-

Alternative: HATU (2.9 eq) / DIEA (6.0 eq).[3]

-

-

Coupling: Add the activated solution to the resin.[3][4][5]

-

Time: 2 to 4 hours at Room Temperature (RT).

-

Monitoring: Perform a Kaiser Test . If blue (positive), recouple using HATU.

-

-

Capping (Optional but Recommended): Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

Phase B: Coupling the Next Amino Acid ONTO Tca (The Critical Step)

Objective: Form an amide bond between the next amino acid and the sterically hindered secondary amine of Tca.

Mechanism: The nucleophile is now a secondary amine embedded in a bulky tricyclic system. Standard reagents (HBTU/DIC) often fail here, leading to low yields.

-

Fmoc Deprotection:

-

Treat resin with 20% Piperidine in DMF (2 x 10 min).

-

Wash: DMF (5x), DCM (3x), DMF (3x). Thorough washing is vital to remove piperidine, which can form adducts.

-

-

Activation of Next Amino Acid (Incoming AA):

-

Reagent Choice: You must use high-efficiency generation of the 7-azabenzotriazole active ester.[1]

-

Primary Choice: HATU (3.0 eq) / HOAt (3.0 eq) / DIEA (6.0 eq).

-

Alternative: PyAOP (3.0 eq) / DIEA (6.0 eq). PyAOP is a phosphonium salt that is highly effective for secondary amines [2].

-

-

Coupling:

-

Method: Double Coupling is mandatory.

-

Round 1: 2 hours at RT. Drain.

-

Round 2: Fresh reagents, 2 hours at RT (or overnight).

-

Solvent: Use NMP instead of DMF if possible, as it enhances reaction rates for difficult couplings.

-

-

Monitoring:

-

Do NOT use the Kaiser Test. (Kaiser detects primary amines).

-

Use the Chloranil Test or p-Nitrophenol Test. These detect secondary amines. A positive result is blue/green (Chloranil). You want a colorless/yellow result (Negative) to proceed.

-

Cleavage and Isolation

-

Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.

-

Note: Avoid using aldehydes or ketones (e.g., acetone in glassware cleaning) prior to this step. In the presence of acid (TFA), Tca can theoretically undergo further Pictet-Spengler-like modifications or side reactions if electrophiles are present, although the carboxylic acid group generally deactivates the ring sufficiently [3].

-

-

Time: 2-3 hours.

-

Precipitation: Cold Diethyl Ether.

-

Analysis: HPLC (C18 column) and Mass Spectrometry. Tca is hydrophobic; expect a retention time shift compared to Trp-containing analogs.[1]

Troubleshooting Guide

| Issue | Diagnosis | Solution |

| Incomplete Coupling of Next AA | Chloranil test remains blue/green after double coupling. | 1. Switch solvent to NMP or DMSO/DMF (1:4) to break aggregation.2. Use PyBrOP or HATU at 50°C (microwave assisted, if available). |

| Low Yield of Tca Incorporation | Kaiser test positive after Phase A. | Recouple using HATU/HOAt . Tca is bulky; ensure 0.2 M concentration is maintained. |

| Extra Mass (+12 Da or similar) | Methylene bridge formation. | Ensure DCM used for washes is free of formaldehyde traces. Avoid acetone. Use fresh HPLC grade solvents. |

References

-

Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link[1]

-

Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991). Oxybenzotriazole free peptide coupling reagents for N-methylated amino acids.[1] Tetrahedron Letters. Link

-

Bailey, P. D., et al. (1993). The Pictet-Spengler reaction in the synthesis of tetrahydro-β-carbolines.[1][6] Journal of the Chemical Society, Perkin Transactions 1. Link[1]

Sources

- 1. CAS 204322-23-6: Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carb… [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Application Note: Optimization of Coupling Conditions for Sterically Hindered Fmoc-Tpi Residues

Abstract & Introduction

The incorporation of conformationally constrained amino acids is a critical strategy in peptidomimetic drug design to improve metabolic stability and receptor selectivity. Fmoc-Tpi-OH (1,2,3,4-tetrahydronorharman-3-carboxylic acid), a Pictet-Spengler derivative of tryptophan, represents a class of "extreme" steric hindrance.[1][2]

Structurally, Tpi features a secondary amine embedded within a fused tricyclic ring system. This creates two distinct synthetic challenges:

-

** steric bulk:** The rigid bicyclic backbone restricts the approach of activated acylating species.

-

Nucleophilicity: The secondary amine is significantly less nucleophilic than a standard primary amine (e.g., Ala, Leu) or even unhindered secondary amines (e.g., Pro), leading to frequent deletion sequences during Solid Phase Peptide Synthesis (SPPS).

This guide details optimized protocols to overcome these barriers, moving beyond standard carbodiimide chemistry to utilize high-efficiency aminium/phosphonium salts and microwave assistance.[1][2]

Mechanistic Insight: Why Standard Protocols Fail

Standard SPPS protocols (e.g., HBTU/DIEA at Room Temperature) often result in <50% coupling yields for Tpi residues.

-

The "Coupling TO" Challenge: Attaching Fmoc-Tpi-OH to the growing chain is moderately difficult due to the bulk of the incoming amino acid.

-

The "Coupling ONTO" Challenge (The Bottleneck): Acylating the N-terminus of a resin-bound Tpi residue is the critical failure point.[1] The N-terminus is a secondary amine buried next to a fused indole ring.[1][2] The steric crowding prevents the formation of the tetrahedral intermediate required for amide bond formation.

Reagent Selection Logic

| Reagent Class | Efficacy for Tpi | Mechanism & Recommendation |

| Carbodiimides (DIC/Oxyma) | Low | Generally insufficient for Tpi.[1][2] Kinetics are too slow, leading to aggregation before coupling occurs. |

| Aminium Salts (HATU) | High | Gold Standard. The At-based leaving group (HOAt) utilizes the neighboring group effect to accelerate coupling by ~100x over HOBt esters.[1][2] |

| Phosphonium Salts (PyAOP) | High | Excellent alternative to HATU. Preferred if the C-terminal residue is prone to epimerization (e.g., Cys, His) during fragment coupling.[1] |

| Uronium Salts (COMU) | High | Newer generation.[3] Offers similar reactivity to HATU but with better solubility and stability.[4] A safer, non-explosive alternative to benzotriazole-based reagents.[1][2][4] |

Strategic Decision Framework

The following flowchart illustrates the decision logic for selecting the appropriate activation strategy based on the specific sequence context of the Tpi residue.

Caption: Decision tree for optimizing coupling reagents based on steric demand and resin loading.

Experimental Protocols

Protocol A: Coupling Fmoc-Tpi-OH to the Peptide-Resin

Use this protocol to attach Tpi to the growing peptide chain.[1][2]

Reagents:

Procedure:

-

Pre-activation: Dissolve Fmoc-Tpi-OH and HATU in minimal NMP. Add DIEA. Shake for exactly 30 seconds. (Do not over-activate; HATU hydrolyzes quickly).

-

Coupling: Add the pre-activated solution to the resin.[3][5][6]

-

Incubation: Shake for 2 hours at Room Temperature OR 15 minutes at 50°C (Microwave, 25W).

-

Wash: Drain and wash with NMP (3x) and DCM (3x).

-

Re-Couple (Mandatory): Repeat steps 1-3 with fresh reagents.

-

QC: Perform a standard Kaiser test. (Note: This test works here because the resin amine is likely primary).

Protocol B: Chain Elongation (Coupling ONTO H-Tpi-Resin)

Use this protocol for the amino acid immediately following Tpi.[1][2] This is the most difficult step.

Critical Note: The Kaiser test WILL NOT WORK for monitoring this step because Tpi is a secondary amine. You must use the Chloranil Test or Isatin Test .

Reagents:

Procedure:

-

Deprotection: Remove Fmoc from Tpi using 20% Piperidine/DMF with 0.1M HOBt (to suppress aspartimide formation if applicable).

-

QC (Pre-Coupling): Verify deprotection with the Chloranil Test (Beads should turn blue).

-

Activation: Dissolve the incoming Fmoc-AA, HATU, and HOAt in NMP. Add DIEA.

-

Coupling: Add to resin.

-

Microwave Assist: Heat to 75°C for 10 minutes (Power: 30-35W).

-

Note: If coupling Cys or His, limit temp to 50°C to prevent racemization.

-

-

Double Coupling: Drain and repeat the coupling step.

-

Capping (Vital): After the second coupling, cap unreacted Tpi amines with Acetic Anhydride/Pyridine (1:9) for 10 minutes. This prevents the formation of "deletion sequences" (peptides missing one AA) which are impossible to purify later.

Quality Control: The Chloranil Test

Since Tpi is a secondary amine, the ninhydrin-based Kaiser test will yield false negatives (remain yellow even if deprotected).

Method:

-

Transfer a few resin beads to a small glass tube.

-

Add 2 drops of 2% Acetaldehyde in DMF.

-

Add 2 drops of 2% Chloranil in DMF.

-

Let stand for 5 minutes at room temperature.

Interpretation:

-

Dark Blue/Green Beads: Free secondary amine present (Deprotection successful / Coupling failed).

-

Colorless/Yellow Beads: N-terminus is acylated (Coupling successful).

Troubleshooting & "Nuclear" Options

If Protocol B fails (confirmed by a persistent blue Chloranil test), utilize Acid Fluorides .

Acid Fluoride Protocol (via TFFH):

-

Dissolve Fmoc-AA (4 eq) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4 eq) in DCM.[1][2]

-

Add DIEA (8 eq).

-

Add to resin and shake for 2 hours.

-

Acid fluorides are smaller and more reactive than OBt/OAt esters, often penetrating the steric shield of Tpi.

References

-

Albericio, F., & Biron, E. (2008). "Peptide Synthesis: Coupling Conditions for Hindered Amino Acids." Methods in Molecular Biology.

-

El-Faham, A., & Albericio, F. (2011).[1][2] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive."[4][7][8][9] Journal of the American Chemical Society.

-

Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

Sources

- 1. CAS 204322-23-6: Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carb… [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. bachem.com [bachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemtips.wordpress.com [chemtips.wordpress.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. chemimpex.com [chemimpex.com]

- 9. peptide.com [peptide.com]

A Robust Framework for the Synthesis of Thiazolyl-Peptide Antimicrobial Mimetics Using Fmoc-Tpi-OH

Application Note & Protocol

Abstract

The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents that bypass conventional resistance mechanisms. Antimicrobial peptide (AMP) mimetics, particularly those incorporating non-proteinogenic amino acids, represent a promising frontier.[1][2][3] This guide provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of AMP mimetics using Fmoc-Tpi-OH (N-α-Fmoc-2-amino-1,3-thiazole-4-carboxylic acid), a key building block for creating thiazolyl peptides. Thiazolyl peptides, a class of sulfur-rich natural products, exhibit potent antimicrobial activity, and their synthetic mimetics offer enhanced stability and tunable properties.[4][5] We present a comprehensive workflow from resin preparation to final product characterization, leveraging the advantages of Fmoc/tBu chemistry for its mild deprotection conditions and compatibility with complex modifications.[][7][8] This protocol is designed for researchers in drug discovery and medicinal chemistry aiming to explore this promising class of antimicrobial candidates.

Introduction: The Strategic Advantage of Thiazolyl-Peptide Scaffolds

Conventional antibiotics face a growing threat from bacterial resistance. Antimicrobial peptides have emerged as a compelling alternative due to their unique membrane-disrupting mechanisms, which are less prone to resistance development.[1][9] However, natural peptides often suffer from poor metabolic stability, limiting their therapeutic potential. Peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, overcome this limitation by incorporating unnatural amino acids and modified backbones.[10][11]

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous bioactive natural products, including a class of potent antibiotics known as thiopeptides or thiazolyl peptides.[4][12] Incorporating the thiazole moiety via Fmoc-Tpi-OH into a peptide sequence offers several key advantages:

-

Structural Rigidity: The planar thiazole ring introduces conformational constraints into the peptide backbone, which can pre-organize the mimetic into a bioactive conformation, enhancing its affinity for bacterial membranes.

-

Proteolytic Resistance: The unnatural thiazole-amide bond is resistant to cleavage by proteases, significantly improving the in vivo stability and bioavailability of the mimetic compared to natural peptides.[11]

-

Modulation of Physicochemical Properties: The thiazole unit alters the electronic and hydrogen-bonding properties of the peptide backbone, allowing for fine-tuning of amphipathicity—a critical determinant of antimicrobial activity and selectivity.

This protocol utilizes the well-established Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) strategy.[13][14] The Fmoc/tBu approach is preferred for its orthogonality and mild reaction conditions, which preserve the integrity of the thiazole ring and other sensitive functional groups.[7][15]

Materials and Reagents

Resins and Amino Acids

| Component | Description | Supplier Example |

| Rink Amide MBHA Resin | 100-200 mesh, ~0.6 mmol/g substitution. For C-terminal amide peptides.[16] | Sigma-Aldrich, Novabiochem |

| Fmoc-Tpi-OH | N-α-Fmoc-2-amino-1,3-thiazole-4-carboxylic acid | Chem-Impex International |

| Standard Fmoc-Amino Acids | Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, etc. | Various |

Solvents and Reagents

| Component | Grade | Purpose |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade (Amine-free) | Primary solvent |

| Dichloromethane (DCM) | ACS Grade | Washing solvent |

| Piperidine | Reagent Grade | Fmoc deprotection |

| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Activation Base |

| HBTU | Reagent Grade | Coupling activator[17] |

| HOBt | Reagent Grade | Coupling additive, racemization suppressor[18][19] |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Cleavage from resin[1][13] |

| Triisopropylsilane (TIS) | Reagent Grade | Scavenger during cleavage |

| Acetonitrile (ACN) | HPLC Grade | HPLC mobile phase |

| Cold Diethyl Ether | ACS Grade | Peptide precipitation |

Experimental Protocols

This section outlines the step-by-step synthesis of a model antimicrobial hexapeptide mimetic (e.g., Lys-Lys-Tpi-Leu-Ala-Leu-NH₂) on a 0.1 mmol scale.

Synthesis Workflow Overview

The synthesis follows a cyclical process of deprotection, activation, and coupling performed on a solid support.

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

Step-by-Step Procedure

Step 1: Resin Preparation and Swelling

-

Place Rink Amide resin (167 mg, 0.1 mmol) into a fritted peptide synthesis vessel.

-

Add 5 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation.[16]

-

Drain the DMF.

Step 2: Initial Fmoc Deprotection

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes. This two-step process ensures complete removal of the Fmoc group from the resin linker.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.

Step 3: Amino Acid Coupling (First Residue: Fmoc-Leu-OH)

-

In a separate vial, dissolve Fmoc-Leu-OH (3 eq., 0.3 mmol, 106 mg), HBTU (2.9 eq., 0.29 mmol, 110 mg), and HOBt (3 eq., 0.3 mmol, 46 mg) in 3 mL of DMF.

-

Add DIPEA (6 eq., 0.6 mmol, 105 µL) to the vial. The solution should turn yellow, indicating activation.

-

Causality Note: HBTU is a highly efficient uronium salt coupling reagent that rapidly forms an active ester with the amino acid's carboxyl group.[20][21] HOBt is added to suppress potential racemization, especially for sensitive residues, ensuring high stereochemical purity.[18][19] DIPEA acts as a non-nucleophilic base to neutralize the protonated amine on the resin and facilitate the reaction.

-

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

Step 4: Chain Elongation (Coupling Fmoc-Tpi-OH and Subsequent Residues)

-

Fmoc Deprotection: Repeat Step 2 to remove the Fmoc group from the newly coupled leucine.

-

Coupling: Repeat Step 3 for each subsequent amino acid in the sequence (Ala, Leu, Tpi , Lys, Lys), using the appropriate Fmoc-protected amino acid.

-

Expert Insight: When coupling Fmoc-Tpi-OH, the procedure remains the same. Its heterocyclic nature does not typically require modified coupling conditions compared to standard proteinogenic amino acids when using robust activators like HBTU.

-

Step 5: Cleavage and Global Deprotection

-

After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptidyl-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water.[1] (CAUTION: Work in a fume hood, TFA is highly corrosive).

-

Causality Note: TFA is a strong acid that cleaves the peptide from the acid-labile Rink Amide linker and simultaneously removes acid-labile side-chain protecting groups (e.g., Boc on Lysine). TIS acts as a cation scavenger to prevent side reactions with reactive species generated during deprotection.

-

-

Add 5 mL of the cleavage cocktail to the dry resin and agitate for 3 hours at room temperature.

-

Filter the solution to separate the resin, collecting the filtrate which contains the crude peptide.

-

Wash the resin with an additional 1 mL of TFA and combine the filtrates.

Step 6: Peptide Precipitation and Purification

-

Concentrate the TFA filtrate to a small volume (~0.5 mL) using a gentle stream of nitrogen.

-

Add the concentrated solution dropwise to a centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[22]

Characterization and Quality Control

A successful synthesis must be validated by analytical techniques to confirm the identity and purity of the final product.[24][25]

Caption: Quality Control and Characterization Workflow.

-

Analytical RP-HPLC: This technique is used to assess the purity of the crude and purified peptide.[22][26] A successful synthesis should yield a major peak corresponding to the target product. Purity is determined by integrating the area of the target peak relative to the total peak area. A purity of >95% is typically desired for biological assays.

-

Mass Spectrometry (LC-MS or MALDI-TOF): Mass spectrometry provides the definitive confirmation of the peptide's identity by measuring its molecular weight.[24][27] The observed mass should match the calculated theoretical mass of the target Tpi-containing peptide mimetic. This step is crucial to verify that all coupling and deprotection steps were successful.[25]

Conclusion

The incorporation of Fmoc-Tpi-OH into solid-phase synthesis workflows is a powerful and accessible strategy for developing novel antimicrobial peptide mimetics. The protocol detailed here provides a robust and reliable method for synthesizing these compounds, leveraging the efficiency and mild conditions of Fmoc chemistry. By combining structural rigidity and enhanced proteolytic stability, thiazolyl-peptide mimetics represent a promising class of molecules in the urgent search for next-generation antibiotics. The successful characterization via HPLC and mass spectrometry provides the necessary validation for advancing these candidates into biological evaluation.

References

-

Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Publications. [Link]

-

HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent. [Link]

-

HBTU activation for automated Fmoc solid-phase peptide synthesis. PubMed. [Link]

-

Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

-

Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]

-

HBTU - Wikipedia. Wikipedia. [Link]

-

Advancements in Synthetic Peptide Characterization Technologies. ResolveMass. [Link]

-

Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. PMC. [Link]

-

Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. MDPI. [Link]

-

Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC. [Link]

-

Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI. [Link]

-

Thiopeptide Antibiotics: Retrospective and Recent Advances. PMC - NIH. [Link]

-

Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. ChemRxiv. [Link]

-

Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Watanabe Chemical. [Link]

-

Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins. PMC. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab @ UCI. [Link]

-

Isolation, Structure, and Antibacterial Activity of Philipimycin, A Thiazolyl Peptide Discovered from Actinoplanes philippinensis MA7347. ResearchGate. [Link]

-

Basic Peptides synthesis introduction. LifeTein®. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

-

Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

-

Recent exploration of γ-AApeptide based antimicrobial peptide mimics as potential therapeutics towards drug-resistant bacteria. RSC Medicinal Chemistry. [Link]

-

Thiazomycins, Thiazolyl Peptide Antibiotics from Amycolatopsis fastidiosa. ResearchGate. [Link]

-

Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. [Link]

-

Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. PubMed. [Link]

Sources

- 1. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids [mdpi.com]

- 10. Recent exploration of γ-AApeptide based antimicrobial peptide mimics as potential therapeutics towards drug-resistant bacteria [explorationpub.com]

- 11. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. lifetein.com [lifetein.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. HBTU - Wikipedia [en.wikipedia.org]

- 18. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 19. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]

- 21. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. agilent.com [agilent.com]

- 23. luxembourg-bio.com [luxembourg-bio.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. biopharmaspec.com [biopharmaspec.com]

- 26. lcms.cz [lcms.cz]

- 27. resolvemass.ca [resolvemass.ca]

Application Notes: Investigating the Neuroprotective Potential of Fmoc-Tetrahydronorharman

Abstract

Neurodegenerative diseases represent a significant and growing challenge in human health, characterized by the progressive loss of neuronal structure and function. The development of effective neuroprotective therapeutics is a critical goal in modern pharmacology. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the neuroprotective properties of Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (Fmoc-tetrahydronorharman), a derivative of the bioactive tetrahydronorharman scaffold.[1] We detail the proposed mechanisms of action centered on the activation of pro-survival signaling pathways, and provide validated, step-by-step protocols for in vitro assessment using the SH-SY5Y human neuroblastoma cell line—a widely accepted model in neurotoxicity and neurodegenerative disease research.[2][3] The methodologies cover cell culture, induction of oxidative stress, and key endpoint assays for quantifying cell viability, apoptosis, and oxidative status, alongside workflows for mechanistic validation.

Introduction: The Rationale for Fmoc-Tetrahydronorharman

The tetrahydronorharman core structure is recognized for its potential biological activities, including neuroprotective properties.[1] Fmoc-tetrahydronorharman, a specific derivative, presents a promising candidate for neuroprotective drug discovery. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a well-established protecting group in peptide synthesis, valued for its stability and specific cleavage conditions.[4][5] While often used as a synthetic handle, its presence on the tetrahydronorharman scaffold warrants a full investigation of the conjugate's bioactivity.

The central hypothesis for its neuroprotective effect lies in its potential to mitigate cellular damage initiated by oxidative stress and apoptosis—two pathological cornerstones of neurodegeneration.[6][7] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.[7][8] This cellular damage can trigger apoptotic pathways, leading to programmed cell death. This guide provides the necessary tools to test the hypothesis that Fmoc-tetrahydronorharman can bolster cellular defenses and inhibit apoptotic signaling.

Proposed Mechanisms of Neuroprotection

We hypothesize that Fmoc-tetrahydronorharman exerts its neuroprotective effects through the modulation of two critical intracellular signaling networks: the PI3K/Akt pathway and the Nrf2/ARE pathway. These pathways are central to cell survival, antioxidant defense, and inflammation control.[9][10]

-

The PI3K/Akt Signaling Pathway: This pathway is a vital mediator of neuronal survival.[10][11] Upon activation, Phosphoinositide 3-kinase (PI3K) phosphorylates and activates Akt (also known as Protein Kinase B).[12] Activated Akt then phosphorylates a multitude of downstream targets, leading to the inhibition of pro-apoptotic proteins (like Bad and caspases) and the promotion of cell survival.[11][13] Natural products have been shown to exert neuroprotection via this pathway, making it a plausible target for Fmoc-tetrahydronorharman.[14]

-

The Nrf2/ARE Signaling Pathway: As the master regulator of the cellular antioxidant response, the Nrf2 transcription factor is a key therapeutic target for diseases involving oxidative stress.[9][15][16] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by an inducer, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of a battery of cytoprotective genes, including antioxidant enzymes that detoxify ROS.[15][17]

The diagram below illustrates the proposed convergent signaling pathways through which Fmoc-tetrahydronorharman may confer neuroprotection.

Caption: General experimental workflow for assessing neuroprotection.

Detailed Experimental Protocols

Note: All procedures should be performed in a sterile cell culture hood using aseptic techniques.

Protocol 1: SH-SY5Y Cell Culture and Differentiation

The human neuroblastoma SH-SY5Y cell line is a reliable model for neurodegenerative disease research. [2]Undifferentiated cells are proliferative, but treatment with agents like retinoic acid (RA) induces them to differentiate into a more mature neuronal phenotype, characterized by reduced proliferation and neurite outgrowth. [18][19]

-

Materials:

-

SH-SY5Y cells (ATCC® CRL-2266™)

-

Growth Medium: 1:1 mixture of MEM and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1x Non-Essential Amino Acids, and 1% Penicillin-Streptomycin. [20] * Differentiation Medium: Basal medium (e.g., Neurobasal) with 1% FBS, B27 supplement, and 10 µM Retinoic Acid (RA). [18] * T-75 culture flasks, 6-well plates, 96-well plates

-

Trypsin-EDTA (0.05%)

-

Phosphate-Buffered Saline (PBS)

-

-

Procedure:

-

Maintenance: Culture SH-SY5Y cells in T-75 flasks with Growth Medium at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days. [2] 2. Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize trypsin with 6 mL of Growth Medium, collect the cell suspension, and centrifuge at 1000 rpm for 3 minutes. [19]Resuspend the pellet and re-plate at a 1:10 ratio.

-

Differentiation for Assays: a. Seed cells in the desired plate format (e.g., 1 x 10⁴ cells/well in a 96-well plate) using Growth Medium. [21] b. After 24 hours, when cells are ~40-50% confluent, replace the Growth Medium with Differentiation Medium containing 10 µM RA. [18] c. Culture for 5-7 days, replacing the medium every 2 days, to allow for neuronal differentiation before proceeding with experiments.

-

Protocol 2: Assessment of Neuronal Viability (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. [22][23]

-

Materials:

-

Procedure:

-

Pre-treatment: Prepare serial dilutions of Fmoc-tetrahydronorharman in culture medium (e.g., 0.1, 1, 10, 50 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" group with the same concentration of DMSO (typically <0.1%). [25]Incubate for 2-24 hours.

-

Induction of Neurotoxicity: Add the neurotoxic agent (e.g., H₂O₂) to all wells except the "untreated control" group to a final desired concentration (e.g., 100 µM). [24]Incubate for 24 hours.

-

MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C, protected from light. [26] 4. Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes. 5. Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage of the untreated control group.

-

Protocol 3: Assessment of Apoptosis (Caspase-3/7 Activity Assay)

Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade. Measuring their activity provides a direct and sensitive readout of apoptosis. Luminescent assays are highly sensitive and suitable for high-throughput formats.

-

Materials:

-

Differentiated SH-SY5Y cells in a white, opaque 96-well plate

-

Treated cells as described in Protocol 2 (Steps 1-2)

-

Commercial luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay). [27]These kits typically contain a proluminescent substrate with the DEVD tetrapeptide sequence. [27] * Luminometer

-

-

Procedure:

-

Assay Setup: After the neurotoxicity induction step, remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Reagent Preparation: Prepare the caspase reagent according to the manufacturer's instructions. This usually involves mixing a lyophilized substrate with a buffer.

-

Add-Mix-Measure: Add 100 µL of the prepared caspase reagent to each well. Mix gently by shaking the plate on an orbital shaker for 30-60 seconds. [27] 4. Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Analysis: Normalize the luminescence signal of treated groups to the vehicle control and express as a percentage of the neurotoxin-only group. A decrease in signal indicates inhibition of caspase activity and thus, an anti-apoptotic effect.

-

Protocol 4: Measurement of Oxidative Stress

To confirm that Fmoc-tetrahydronorharman acts via an antioxidant mechanism, it is crucial to measure key indicators of oxidative stress, such as intracellular ROS levels and the ratio of reduced (GSH) to oxidized (GSSG) glutathione.

-

Materials:

-

Treated cells as described in Protocol 2 (Steps 1-2)

-

Commercial assay kits for ROS detection (e.g., ROS-Glo™ H₂O₂ Assay) and GSH/GSSG ratio (e.g., GSH/GSSG-Glo™ Assay). [8] * Luminometer or Fluorometer

-

-

Procedure (General):

-

Culture, differentiate, and treat cells with the compound and neurotoxin in the appropriate plate format as recommended by the kit manufacturer.

-

Follow the specific "add-mix-measure" protocol provided with the commercial kit.

-

ROS assays typically involve adding a substrate that reacts with ROS (like H₂O₂) to produce a luminescent or fluorescent signal. [8] 4. GSH/GSSG ratio assays use a two-step process to sequentially measure GSH and then GSSG, providing a critical indicator of the cell's redox state. [8] 5. Analysis: An effective neuroprotective compound should reduce the ROS levels and increase the GSH/GSSG ratio in cells challenged with an oxidative stressor.

-

Protocol 5: Western Blot Analysis of Signaling Pathways

To validate the proposed mechanisms of action, Western blotting can be used to measure the activation state and expression levels of key proteins in the PI3K/Akt and Nrf2 pathways.

-

Materials:

-

Treated cells in 6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-